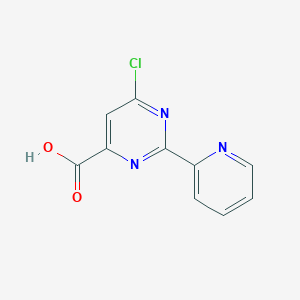

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid

Description

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 3. This structure combines electron-withdrawing (Cl) and aromatic (pyridinyl) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its carboxylic acid group enables hydrogen bonding and metal coordination, which are critical for biological activity and crystallization properties .

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-3-1-2-4-12-6/h1-5H,(H,15,16) |

InChI Key |

LGMLELWZZXGFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Types

The compound undergoes reactions influenced by its functional groups: the chlorine atom at the 6-position, the carboxylic acid (-COOH) at the 4-position, and the pyridin-2-yl substituent at the 2-position. Key reaction types include:

a. Substitution Reactions

The chlorine atom at the 6-position is reactive and undergoes nucleophilic substitution. This reaction typically involves nucleophiles such as amines, thiols, or alkoxides under basic conditions (e.g., NaOH, K₂CO₃) and polar aprotic solvents like DMF or DMSO.

b. Reduction Reactions

The carboxylic acid group can be reduced to an alcohol (e.g., 6-chloro-2-(pyridin-2-yl)pyrimidine-4-methanol) using reducing agents like lithium aluminum hydride (LiAlH₄) in solvents such as ether or THF.

c. Oxidation Reactions

The compound’s pyridin-2-yl group and pyrimidine ring may undergo oxidation, though specific conditions depend on the oxidizing agent (e.g., KMnO₄, H₂O₂) and solvent choice.

d. Amide Coupling

The carboxylic acid group can participate in amide formation via coupling agents like EDCI and HOBT, as observed in related pyrimidine derivatives .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Solvent/Workup |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols), bases (NaOH) | DMF, DMSO |

| Reduction | LiAlH₄, NaBH₄ | Ether, THF |

| Oxidation | KMnO₄, H₂O₂ | Water, acetone |

| Amide Coupling | EDCI, HOBT | DCM, MeOH/DCM mixtures |

Major Products Formed

| Reaction Type | Product | Key Structural Change |

|---|---|---|

| Substitution | Derivatives with nucleophiles at C6 | Chlorine replaced by -NH₂, -SH |

| Reduction | 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-methanol | -COOH → -CH₂OH |

| Oxidation | Oxidized pyridin-2-yl or pyrimidine derivatives | Functional group modification |

| Amide Coupling | Amides (e.g., -CONH₂) | -COOH → -CONHR |

Key Research Findings

-

Reactivity : The electron-withdrawing chlorine and electron-donating pyridin-2-yl groups influence reaction pathways, favoring substitution at the C6 position.

-

Stability : The compound exhibits moderate stability under physiological conditions, suitable for further biological evaluations.

-

Analogous Systems : Related pyrimidine derivatives show activity in kinase inhibition (e.g., EGFR, CDK2), suggesting potential applications in drug discovery.

Analytical and Characterization Methods

Reactions are monitored and products characterized using:

-

NMR spectroscopy : For structural confirmation.

-

Mass spectrometry : To verify molecular weight and purity.

-

HPLC : To track reaction progress and isolate products.

Scientific Research Applications

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS 306960-80-5)

- Structural Difference : Replaces the pyridin-2-yl group with a trifluoromethyl (CF₃) group.

- Impact : The CF₃ group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature. This increases acidity (pKa ~1.5) compared to the pyridinyl analog.

- Molecular Weight : 226.54 g/mol.

- Applications : Useful in agrochemicals and pharmaceuticals where oxidative stability is prioritized .

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS 1272301-61-7)

- Structural Difference : Substitutes pyridin-2-yl with 4-chlorophenyl and adds a methyl group at position 4.

- Impact : The methyl group reduces acidity (pKa ~3.8) via electron donation, while the chlorophenyl group enhances π-π stacking.

- Molecular Weight : 248.67 g/mol.

- Applications: Potential use in kinase inhibitors due to improved hydrophobic interactions .

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3)

- Structural Difference : Replaces chlorine with a hydroxyl (-OH) group and pyridin-2-yl with phenyl.

- Impact : The hydroxyl group increases solubility in polar solvents but reduces membrane permeability. The phenyl group lacks the hydrogen-bonding capability of pyridinyl.

- Molecular Weight : 224.19 g/mol.

- Applications : Suitable for aqueous-phase reactions or as a chelating agent .

Functional Group Modifications

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6)

- Structural Difference: Adds an amino (-NH₂) group at position 6 and shifts chlorine to position 5.

- Impact: The amino group introduces basicity (pKa ~8.2) and enables additional hydrogen bonding.

- Similarity Score : 0.73 (structural resemblance).

- Applications : Intermediate in antiviral drug synthesis, leveraging dual hydrogen-bonding sites .

6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid (CAS 1439899-02-1)

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, CF₃) : Increase the acidity of the carboxylic acid (pKa ~2.5 for the target compound vs. ~1.5 for CF₃ analog) and stabilize negative charges, favoring ionic interactions .

- Electron-Donating Groups (CH₃, NH₂) : Reduce acidity (pKa ~3.8–8.2) and enhance nucleophilicity, enabling covalent bond formation in prodrugs .

- Aromatic Substituents (Pyridinyl vs. Phenyl) : Pyridinyl enables hydrogen bonding via the nitrogen lone pair, whereas phenyl relies on hydrophobic interactions .

Key Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | Applications |

|---|---|---|---|---|---|

| 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid | - | ~225.63* | Cl, pyridin-2-yl | ~2.5 | Drug intermediates, metal coordination |

| 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | 306960-80-5 | 226.54 | Cl, CF₃ | ~1.5 | Agrochemicals, metabolic stable APIs |

| 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | 1272301-61-7 | 248.67 | Cl (phenyl), CH₃ | ~3.8 | Kinase inhibitors |

| 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid | 84659-98-3 | 224.19 | OH, phenyl | ~4.2 | Chelation, aqueous-phase synthesis |

| 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | 914916-98-6 | ~189.59* | NH₂, Cl (position 5) | ~8.2 | Antiviral agents |

*Calculated based on molecular formula.

Biological Activity

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxylic acid group at the 4-position. Its unique structure suggests potential applications in drug discovery, particularly as an antimicrobial, antiviral, and anticancer agent.

The molecular formula of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is , with a molecular weight of 235.62 g/mol. The compound's structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClN3O2 |

| Molecular Weight | 235.62 g/mol |

| IUPAC Name | 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylic acid |

| InChI Key | LGMLELWZZXGFBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |

Antimicrobial Properties

Research indicates that 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism of action may involve interference with bacterial enzyme systems, potentially inhibiting critical metabolic pathways .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been investigated for its ability to inhibit viral replication through modulation of host cell pathways or direct interaction with viral components. Further studies are required to elucidate the specific mechanisms involved .

Anticancer Effects

The anticancer potential of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid has been highlighted in various studies. In vitro assays reveal that it can induce cytotoxic effects in several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's IC50 values indicate promising potency, suggesting that it may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. For instance, its structural similarity to other biologically active molecules allows it to bind effectively to enzyme active sites, potentially leading to the modulation of enzymatic activities critical for pathogen survival or cancer cell proliferation.

Case Study: Anticancer Activity

A recent study investigated the effects of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid on various cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity, with IC50 values ranging from 5 to 15 μM across different cell lines. Notably, it showed enhanced efficacy compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), particularly in resistant cancer cell types .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against multiple strains of bacteria. The results indicated that it had a broad spectrum of activity, with minimum inhibitory concentration (MIC) values significantly lower than those of commonly used antibiotics. This suggests potential for development into novel antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloropyrimidine-4-carboxylic acid | Lacks pyridinyl group | Moderate antimicrobial activity |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Different substituents | Variable anticancer properties |

| 6-Fluoro-2-(pyridin-2-yl)pyrimidine | Fluorine instead of chlorine | Altered reactivity and activity |

Q & A

Basic: What are the common synthetic routes for 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step heterocyclic coupling and functionalization. A standard route includes:

Condensation : Reacting 2-aminopyridine derivatives with chlorinated carbonyl precursors (e.g., 4-chlorobenzaldehyde) under acidic or catalytic conditions.

Cyclization : Using reagents like POCl₃ or DMF to form the pyrimidine core.

Carboxylation : Introducing the carboxylic acid group via oxidation or hydrolysis of ester intermediates.

Optimization of catalysts (e.g., Pd/Cu for coupling) and solvents (DMF, toluene) is critical for yield improvement .

Basic: How can spectroscopic methods characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the pyridinyl and pyrimidinyl proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm).

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

Cross-validation with computational spectral simulations (e.g., DFT) enhances accuracy .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HCl/POCl₃ off-gassing.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR).

- Antimicrobial Studies : Modifications at the chloro and pyridinyl groups enhance activity against resistant pathogens.

- Prodrug Development : The carboxylic acid group facilitates conjugation with targeting moieties .

Advanced: How can computational methods optimize reaction conditions?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.

- ICReDD Framework : Integrate computational and experimental data to reduce trial-and-error cycles (e.g., narrowing Pd catalyst loadings to 2–5 mol%) .

Advanced: How to address contradictions in experimental data (e.g., inconsistent yields)?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, stoichiometry).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, if yield varies with solvent polarity, rank solvents via Hansen solubility parameters.

- Replication : Conduct triplicate runs to distinguish outliers from systematic errors .

Advanced: What strategies enable regioselective functionalization of this compound?

Answer:

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to steer electrophilic substitution to the pyrimidine C-5 position.

- Protection/Deprotection : Protect the carboxylic acid with tert-butyl esters to avoid interference during chlorophenyl substitutions.

- Cross-Coupling : Use Suzuki-Miyaura reactions for selective arylations at the pyridinyl ring .

Advanced: How to develop robust analytical methods using design of experiments (DoE)?

Answer:

- HPLC Optimization : Vary mobile phase (ACN/H₂O ratio), pH, and column temperature via central composite design.

- Response Surface Methodology (RSM) : Maximize peak resolution while minimizing run time.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and inter-day precision (<2% RSD) .

Advanced: How to assess stability and degradation pathways under varying conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS/MS Analysis : Identify degradation products (e.g., dechlorination or decarboxylation byproducts).

- Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Advanced: How can computational modeling predict reaction mechanisms?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) combined with DFT to trace carboxylation pathways.

- Transition State Analysis : Visualize intermediates in cyclization steps using Gaussian or ORCA software.

- Solvent Effects : Simulate polarity impacts with COSMO-RS to rationalize solvent-dependent yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.